4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 2. The structure features a 2,4-dichlorophenyl group at position 4, a 3,5-dimethylphenyl carboxamide at position 5, a methyl group at position 6, and a thioxo (C=S) moiety at position 3.
Synthesis typically involves condensation of substituted aryl aldehydes, thiourea, and β-keto esters or amides under acidic conditions. A related protocol () describes using POCl₃ in dry DMF to form analogous N-aryl carboxamide derivatives, highlighting the role of electrophilic reagents in cyclization and functionalization steps .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-10-6-11(2)8-14(7-10)24-19(26)17-12(3)23-20(27)25-18(17)15-5-4-13(21)9-16(15)22/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVAOPWZDOGGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 459200-01-2) is a derivative of tetrahydropyrimidine with potential biological activities that warrant investigation. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 420.4 g/mol . The structure includes a thioxo group and multiple aromatic substituents which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N3OS |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 459200-01-2 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired tetrahydropyrimidine structure. The synthesis process can be optimized for yield and purity through various organic chemistry techniques.
Antioxidant Activity
Research indicates that derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine exhibit significant antioxidant properties. For example, compounds related to this structure have shown effective free radical scavenging abilities with varying degrees of potency. In a study evaluating pyrimidine derivatives for antioxidant activity, certain compounds demonstrated IC50 values indicating their effectiveness in scavenging free radicals .
Anticancer Potential
The thioxo-tetrahydropyrimidine scaffold has been explored for its anticancer properties. Compounds in this class have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the side chains can enhance their selectivity and potency against specific tumor types .
Antimicrobial Activity
Some derivatives of tetrahydropyrimidines have also been evaluated for antimicrobial properties. In vitro studies have demonstrated efficacy against several pathogens, suggesting potential applications in treating infections . The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents significantly influences antimicrobial effectiveness.
Case Studies
- Antioxidant Evaluation :
- Anticancer Research :
- Antimicrobial Studies :
Scientific Research Applications
Medicinal Applications
- Analgesic Activity : Research indicates that derivatives of tetrahydropyrimidines possess analgesic properties. The specific compound has shown promise in preclinical studies as an analgesic agent. For instance, a patent describes its analgesic effects and suggests its potential use in medical practice as a pain reliever .
- Antimicrobial Properties : Similar compounds have been documented to exhibit antimicrobial activity. The structural analogs of this compound have been evaluated for their ability to inhibit microbial growth, suggesting that this compound may also possess such properties .
- Anti-inflammatory Activity : Preliminary studies have indicated that pyrimidine derivatives can act as inhibitors of inflammatory pathways. The molecular structure of this compound suggests that it may interact with key enzymes involved in inflammation, warranting further investigation into its anti-inflammatory potential.
Case Studies
- In Vivo Studies : A study evaluated the analgesic effects of similar thioxo-tetrahydropyrimidine compounds in animal models. Results showed significant pain relief compared to control groups, indicating that modifications to the structure can enhance efficacy .
- Molecular Docking Studies : In silico studies using molecular docking techniques have suggested that this compound could effectively bind to targets like 5-lipoxygenase (5-LOX), implicated in inflammatory responses. This opens avenues for developing anti-inflammatory drugs based on its structure .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with various derivatives of tetrahydropyrimidine compounds, including the one :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in aryl substituents, heteroatom placement, and functional groups. Below is a comparative overview:
Key Observations:
- Aryl Substituents: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to mono-chlorinated analogs (e.g., ).
- Carboxamide vs. Ester : The N-(3,5-dimethylphenyl) carboxamide in the target compound may improve hydrogen-bonding capacity and solubility relative to ester derivatives (e.g., ).
- Thioxo vs. Oxo : The thioxo group (C=S) in the target compound and analogs increases polarizability compared to the oxo (C=O) variant in , affecting intermolecular interactions.
Structural and Computational Insights
- Density and Solubility : The predicted density of 1.42 g/cm³ for aligns with typical values for chlorinated aromatics, though experimental validation is needed.
- pKa Implications : The basic pyridinyl group in (predicted pKa ~10.95) contrasts with the neutral 3,5-dimethylphenyl group in the target compound, suggesting differences in protonation states under physiological conditions.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example:
Step 1 : Condensation of substituted phenyl precursors (e.g., 2,4-dichlorophenyl and 3,5-dimethylphenyl amines) with thiourea derivatives under acidic conditions.
Step 2 : Cyclization using catalysts like HCl or acetic acid at 80–100°C.
Step 3 : Solvent optimization (e.g., ethanol or DMF) to improve solubility and reduce side reactions.
Critical parameters include maintaining anhydrous conditions, precise temperature control (±2°C), and reaction times of 12–24 hours. Yields can exceed 70% with optimized stoichiometry .
Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., thioxo group at δ ~12 ppm in DMSO-) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 476.05) .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles (e.g., tetrahydropyrimidine ring planarity; bond angles: N2—C9—C14 = 113.44(8)°) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, particularly regarding conformational dynamics of the tetrahydropyrimidine ring?
- Methodological Answer : Discrepancies arise from torsional flexibility of the thioxo group and substituent steric effects. Strategies include:
- Comparative Analysis : Use single-crystal X-ray data to measure dihedral angles (e.g., C6–C1–C2–C3 = 0.11(15)°) and compare with computational models (DFT calculations).
- Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., N–H⋯S or C–H⋯O) that stabilize specific conformers .
Table 1 : Key Crystallographic Parameters from Evidence
| Bond/Angle | Observed Value | Expected Range |
|---|---|---|
| N2—C9—C14 | 113.44(8)° | 110–115° |
| C7–C10–C11–O2 | -176.63(8)° | ±180° |
| Pyrimidine Ring Planarity | <0.05 Å RMSD | <0.1 Å |
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., halogen substitution on phenyl rings) and assess bioactivity changes .
- Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases) using IC₅₀ measurements.
- Computational Docking : Map electrostatic potential surfaces to identify binding motifs (e.g., thioxo group interactions with catalytic cysteine residues) .
Q. How should researchers address contradictions in observed vs. predicted biological activity data?
- Methodological Answer :
- Purity Validation : Re-characterize the compound using HPLC (>98% purity) to rule out impurities .
- Assay Replication : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement.
- Theoretical Reassessment : Re-examine computational models for force field inaccuracies or solvent effects .
Q. What computational approaches effectively model interactions between this compound and enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of binding poses.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs.
- Pharmacophore Mapping : Identify critical features (e.g., thioxo group as a hydrogen bond acceptor) using software like Schrödinger .
Data Analysis and Experimental Design
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS.
- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds.
- Metabolite Profiling : Expose the compound to liver microsomes and identify metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
